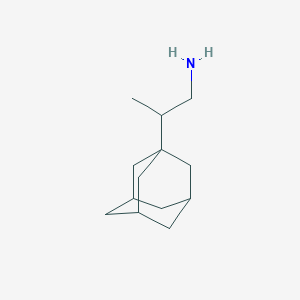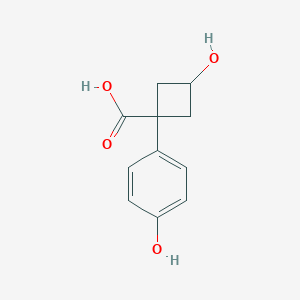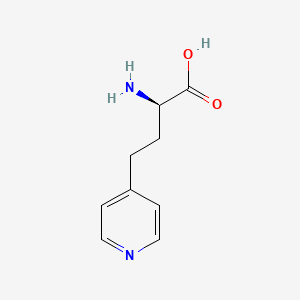
2-(Adamantan-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Adamantan-1-yl)propan-1-amine is a compound that features an adamantane structure, which is a tricyclic hydrocarbon with a diamond-like framework. This compound is of interest due to its unique structural properties, which impart significant stability and rigidity. The adamantane moiety is known for enhancing the lipophilicity and conformational rigidity of molecules, making it a valuable component in various chemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-yl)propan-1-amine typically involves the reaction of adamantanone with appropriate amine precursors. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce the desired amine derivative . Another method includes the reaction of trans-2-(adamantan-1-yl)-3-methylaziridine with di-tert-butyl dicarbonate in the presence of triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Adamantan-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the amine group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, N-arylation reactions yield N-aryl derivatives of this compound .
Applications De Recherche Scientifique
2-(Adamantan-1-yl)propan-1-amine has a wide range of applications in scientific research:
Biology: The compound’s structural properties make it useful in studying biological systems and interactions.
Mécanisme D'action
The mechanism by which 2-(Adamantan-1-yl)propan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The adamantane moiety enhances the compound’s ability to interact with hydrophobic regions of proteins and membranes, potentially modulating their function. Specific pathways and targets depend on the derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Adamantan-1-yl)propane-1,2-diamine: This compound features a similar adamantane structure but with two amino groups, making it useful in different catalytic and synthetic applications.
N,N-Di(prop-2-yn-1-yl)adamantan-1-amine: This derivative is used in 1,3-dipolar cycloaddition reactions and has applications in medicinal chemistry.
Uniqueness
2-(Adamantan-1-yl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its single amine group allows for targeted modifications and applications, distinguishing it from other adamantane derivatives .
Propriétés
Formule moléculaire |
C13H23N |
|---|---|
Poids moléculaire |
193.33 g/mol |
Nom IUPAC |
2-(1-adamantyl)propan-1-amine |
InChI |
InChI=1S/C13H23N/c1-9(8-14)13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12H,2-8,14H2,1H3 |
Clé InChI |
IPCMLXKWMYFLFU-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C12CC3CC(C1)CC(C3)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide](/img/structure/B13569752.png)

![3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B13569765.png)



![Tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate](/img/structure/B13569775.png)






